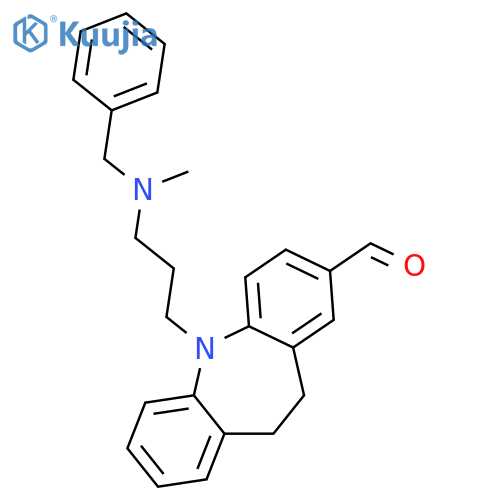Cas no 134150-70-2 (N-Benzyl-2-formyl Desipramine)

N-Benzyl-2-formyl Desipramine structure
商品名:N-Benzyl-2-formyl Desipramine
N-Benzyl-2-formyl Desipramine 化学的及び物理的性質
名前と識別子
-
- N-Benzyl-2-formyl Desipramine
- 2-PIPERIDINEACETIC ACID, .ALPHA.-PHENYL-, ETHYL ESTER, HYDROCHLORIDE, (.ALPHA.R,2R)- (9CI)
- 134150-70-2
- 11-[3-[benzyl(methyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde
-
- インチ: InChI=1S/C26H28N2O/c1-27(19-21-8-3-2-4-9-21)16-7-17-28-25-11-6-5-10-23(25)13-14-24-18-22(20-29)12-15-26(24)28/h2-6,8-12,15,18,20H,7,13-14,16-17,19H2,1H3
- InChIKey: YCQURJISLLKBMY-UHFFFAOYSA-N
- ほほえんだ: CN(CCCN1c2ccccc2CCc3c1ccc(c3)C=O)Cc4ccccc4
計算された属性
- せいみつぶんしりょう: 384.220163521g/mol
- どういたいしつりょう: 384.220163521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 503
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.6Ų
- 疎水性パラメータ計算基準値(XlogP): 5.8
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 549.3±50.0 °C at 760 mmHg
- フラッシュポイント: 229.0±22.5 °C
- じょうきあつ: 0.0±1.5 mmHg at 25°C
N-Benzyl-2-formyl Desipramine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Benzyl-2-formyl Desipramine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-503496-50 mg |
N-Benzyl-2-formyl Desipramine, |
134150-70-2 | 50mg |
¥2,858.00 | 2023-07-10 | ||
| TRC | B285630-500mg |
N-Benzyl-2-formyl Desipramine |
134150-70-2 | 500mg |
$ 1642.00 | 2023-04-18 | ||
| TRC | B285630-50mg |
N-Benzyl-2-formyl Desipramine |
134150-70-2 | 50mg |
$ 207.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503496-50mg |
N-Benzyl-2-formyl Desipramine, |
134150-70-2 | 50mg |
¥2858.00 | 2023-09-05 |
N-Benzyl-2-formyl Desipramine 関連文献
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
134150-70-2 (N-Benzyl-2-formyl Desipramine) 関連製品
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 624-75-9(Iodoacetonitrile)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量